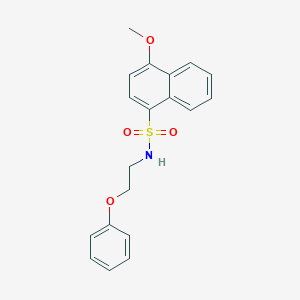
2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, commonly known as BOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BOC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, BOC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BOC has also been found to bind to the benzodiazepine site of GABA(A) receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects
BOC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, BOC has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. BOC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BOC in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Another advantage is its versatility, as it can be used in various fields and applications. However, one limitation of using BOC is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for the study of BOC. One potential direction is the development of BOC-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the synthesis of novel materials and polymers using BOC as a building block. Additionally, further studies are needed to fully understand the mechanism of action of BOC and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of BOC involves the reaction of 2-(4-bromophenyl)acetic acid with 2-amino-3-hydroxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a base, such as triethylamine, to yield BOC.
Applications De Recherche Scientifique
BOC has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BOC has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In material science, BOC has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, BOC has been employed as a protecting group for amines and alcohols.
Propriétés
Nom du produit |
2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
|---|---|
Formule moléculaire |
C17H12BrNO5 |
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 3-oxo-4H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C17H12BrNO5/c18-12-4-1-10(2-5-12)14(20)8-24-17(22)11-3-6-15-13(7-11)19-16(21)9-23-15/h1-7H,8-9H2,(H,19,21) |
Clé InChI |
KXFUQSJGIFKYIV-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)


![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)

![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)


![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
![Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)